molecular formula C15H13IN2O2 B5873096 N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide

N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide

Numéro de catalogue B5873096
Poids moléculaire: 380.18 g/mol
Clé InChI: CKVZLBDGSMHXNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide exerts its pharmacological effects by binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are mainly expressed in immune cells. Upon activation, adenosine A3 receptors stimulate the production of cyclic adenosine monophosphate (cAMP) and activate downstream signaling pathways such as the protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways modulate the activity of immune cells and regulate various biological processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in macrophages and other immune cells. N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide can also enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β) in immune cells. In vivo studies have shown that N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide can suppress inflammation in various animal models of autoimmune diseases and reduce tumor growth in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide has several advantages for lab experiments. It is a highly selective agonist of adenosine A3 receptors and has minimal off-target effects. It is also stable and easy to handle in vitro and in vivo. However, N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide has some limitations for lab experiments. It is relatively expensive compared to other adenosine analogs and may not be readily available in some labs. It also has a short half-life in vivo and may require frequent administration for sustained pharmacological effects.

Orientations Futures

N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide has shown promising therapeutic potential in various diseases, and future research should focus on further elucidating its pharmacological mechanisms and exploring its clinical applications. Some possible future directions include:
1. Developing more potent and selective adenosine A3 receptor agonists based on the structure of N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide.
2. Investigating the potential of N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide in combination with other drugs or therapies for the treatment of cancer and autoimmune diseases.
3. Exploring the role of adenosine A3 receptors in regulating immune responses and inflammation in various tissues and organs.
4. Investigating the potential of N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and immune dysregulation.
5. Conducting clinical trials to evaluate the safety and efficacy of N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide in humans and to explore its potential as a novel therapeutic agent.

Méthodes De Synthèse

The synthesis of N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide involves the reaction of 2-methylbenzenecarboximidamide with 4-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide as a white crystalline solid with a purity of over 98%.

Applications De Recherche Scientifique

N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It is a potent agonist of adenosine A3 receptors, which are widely expressed in immune cells and play a crucial role in regulating immune responses. N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide has been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages, leading to the suppression of inflammation and the enhancement of anti-tumor immunity.

Propriétés

IUPAC Name

[(Z)-[amino-(2-methylphenyl)methylidene]amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-4-2-3-5-13(10)14(17)18-20-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVZLBDGSMHXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NOC(=O)C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)I)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.